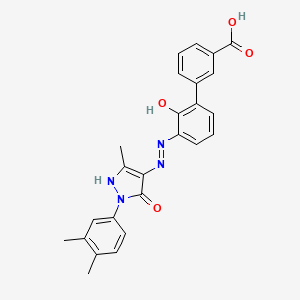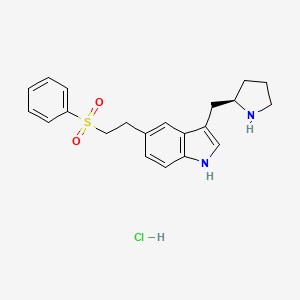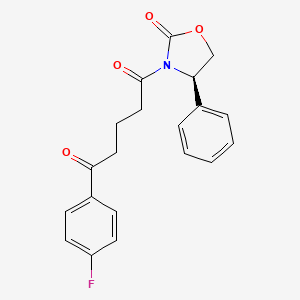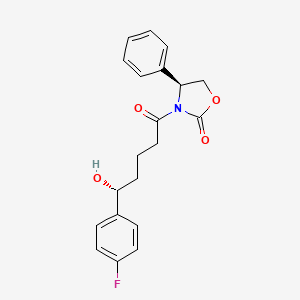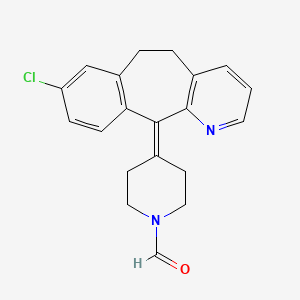
N-Formyl Desloratadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl Desloratadine is a derivative of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.
Mechanism of Action
Target of Action
N-Formyl Desloratadine, like its parent compound Desloratadine, primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as inflammation and bronchoconstriction .
Mode of Action
This compound acts as a selective antagonist at the Histamine H1 receptors . It competes with free histamine for binding at these receptors, particularly in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . By blocking the action of endogenous histamine, it provides temporary relief from negative symptoms such as nasal congestion and watery eyes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine response pathway . By blocking the H1 receptors, it prevents the typical allergic response triggered by histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Pharmacokinetics
Desloratadine is known to have a rapid onset of action . It is also reported that no major cytochrome P450 inhibition has been reported with Desloratadine , suggesting minimal drug-drug interactions .
Result of Action
The primary result of this compound’s action is the relief of allergy symptoms . By blocking the H1 receptors, it prevents the histamine-induced allergic response, leading to a reduction in symptoms such as sneezing, runny nose, itchy or watery eyes, and itching of the nose or throat .
Action Environment
The action of this compound, like other antihistamines, can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy . .
Biochemical Analysis
Biochemical Properties
N-Formyl Desloratadine interacts with histamine H1 receptors, inhibiting the action of endogenous histamine . This results in temporary relief of allergy symptoms . It has a high binding affinity for the H1 receptor .
Cellular Effects
This compound has been shown to inhibit endothelial expression of P-selectin, a surface molecule involved in the adhesion of neutrophils and eosinophils to endothelial cells . It also reduces the expression of IL-6 and IL-8 in response to a histamine challenge .
Molecular Mechanism
This compound competes with free histamine for binding at H1-receptors . This blocks the action of endogenous histamine, leading to temporary relief of negative symptoms such as nasal congestion and watery eyes .
Temporal Effects in Laboratory Settings
Desloratadine, the parent compound, has been shown to have a long-lasting effect .
Dosage Effects in Animal Models
Desloratadine, the parent compound, has been shown to have a predictable pharmacokinetic profile when administered with food and common medications .
Metabolic Pathways
This compound is involved in the metabolic pathway of Loratadine. Loratadine is metabolized to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid .
Transport and Distribution
Desloratadine, the parent compound, has been shown to be widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Subcellular Localization
Desloratadine, the parent compound, has been shown to be highly selective for the H1 receptor, indicating that it may localize to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl Desloratadine typically involves the formylation of Desloratadine. One common method is the reaction of Desloratadine with formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
N-Formyl Desloratadine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form Desloratadine.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
Oxidation: Oxides of this compound.
Reduction: Desloratadine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Formyl Desloratadine has been studied for various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of degradation products of Desloratadine.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic applications.
Industry: Used in the development of stable pharmaceutical formulations containing Desloratadine.
Comparison with Similar Compounds
Similar Compounds
Desloratadine: The parent compound, widely used as an antihistamine.
Loratadine: A precursor to Desloratadine, also used as an antihistamine.
Fexofenadine: Another second-generation antihistamine with similar uses.
Uniqueness
N-Formyl Desloratadine is unique due to its formation as a degradation product and its specific chemical properties. It provides insights into the stability and degradation pathways of Desloratadine, which is valuable for the development of stable pharmaceutical formulations .
Properties
IUPAC Name |
4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-17-5-6-18-16(12-17)4-3-15-2-1-9-22-20(15)19(18)14-7-10-23(13-24)11-8-14/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLIUOLEDZMNSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C=O)C4=C1C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117810-61-4 |
Source


|
| Record name | N-Formyl-desloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117810614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5TC65UK919 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TC65UK919 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
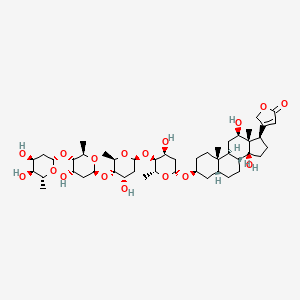


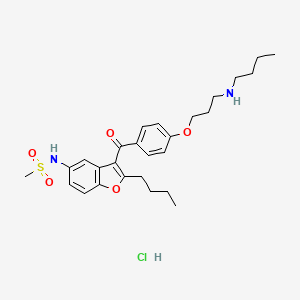
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
